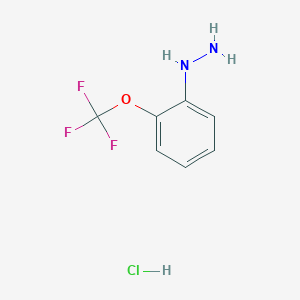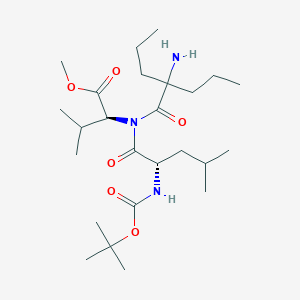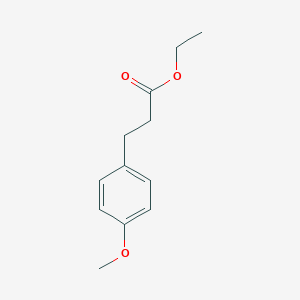
Ethyl 3-(4-methoxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-methoxyphenyl)propanoate is a chemical compound that is related to various research areas, including organic synthesis, crystallography, and pharmaceutical chemistry. It is structurally associated with compounds that have been isolated from natural sources, such as Kaempferia galanga L., and those that have been synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as esterification, alkylation, and condensation. For instance, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . These methods demonstrate the versatility and complexity of synthetic routes that could be applied to the synthesis of ethyl 3-(4-methoxyphenyl)propanoate.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structure of compounds. For example, the crystal structure of ethyl (E)-3-(4-methoxyphenyl)propenoate was determined, revealing a planar molecule with a trans configuration . Similarly, the crystal structure of related compounds has been elucidated, providing insights into the molecular conformations and intermolecular interactions that contribute to the stability of the crystal lattice .
Chemical Reactions Analysis
Compounds with the 4-methoxyphenyl group are involved in various chemical reactions. For instance, the presence of the methoxy group can influence the stability of the compound through intermolecular interactions, as seen in the case of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid . Additionally, the reactivity of such compounds can be modified through the introduction of different substituents, which can lead to the formation of different tautomers or the participation in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(4-methoxyphenyl)propanoate and related compounds are influenced by their molecular structure. The planarity, presence of substituents, and the type of functional groups present can affect properties such as solubility, melting point, and reactivity. For example, the crystal packing of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates is influenced by nonhydrogen bonding interactions, which can affect the compound's solubility and melting point . The spectroscopic properties, such as IR and UV-Vis spectra, are also characteristic of the molecular structure and can be used to confirm the identity of the compound .
Applications De Recherche Scientifique
Chemical Structure and Spectroscopic Analysis
Ethyl 3-(4-methoxyphenyl)propanoate is a compound with notable applications in chemical and spectroscopic analysis. For instance, its enantiomeric forms have been isolated from natural sources like Lobelia chinensis, and their structures were elucidated using extensive spectroscopic analyses, including 1D and 2D NMR, HR-ESIMS, and CD spectra (Chen et al., 2010).
Crystallography and Molecular Interactions
Ethyl 3-(4-methoxyphenyl)propanoate has been studied for its crystallographic properties, revealing insights into molecular interactions. One study highlighted its use in examining N⋯π and O⋯π interactions, rather than direct hydrogen bonding, in the crystal packing of certain compounds (Zhang, Wu, & Zhang, 2011).
Pharmacological Applications
In pharmacology, derivatives of Ethyl 3-(4-methoxyphenyl)propanoate have shown promising results. One derivative, Ethyl p-Methoxycinnamate, isolated from Kaempferia galanga L., was confirmed by X-ray analysis to have a molecular trans configuration, suggesting potential pharmaceutical applications (Luger et al., 1996).
Synthetic Chemistry and Catalysis
In synthetic chemistry, Ethyl 3-(4-methoxyphenyl)propanoate plays a role in the synthesis of various compounds. It has been used in enzyme-mediated syntheses of pharmaceutical intermediates for PPAR agonists, showcasing its versatility in synthetic routes (Brenna et al., 2009). Additionally, it has been utilized in the electroreductive radical cyclization, demonstrating its application in catalysis and reaction mechanism studies (Esteves et al., 2005).
Natural Product Chemistry
Ethyl 3-(4-methoxyphenyl)propanoate is also significant in the field of natural product chemistry. For example, it is involved in the synthesis of novel crown ethers derived from natural sources, further highlighting its role in organic synthesis and the exploration of new chemical entities (Bulut & Erk, 2001).
Cancer Research
In cancer research, derivatives of Ethyl 3-(4-methoxyphenyl)propanoate have been identified as potential chemopreventive agents. One such derivative showed activity against colon and tongue cancers, indicating its potential as a novel candidate for cancer therapy (Curini et al., 2006).
Safety and Hazards
Ethyl 3-(4-methoxyphenyl)propanoate should be handled with care. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should be avoided . The compound has been classified with the signal word ‘Warning’ and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and using personal protective equipment .
Propriétés
IUPAC Name |
ethyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDTKZBFYSNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325042 | |
| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)propanoate | |
CAS RN |
22767-72-2 | |
| Record name | 22767-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





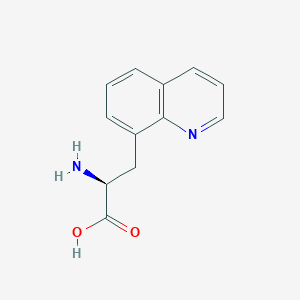

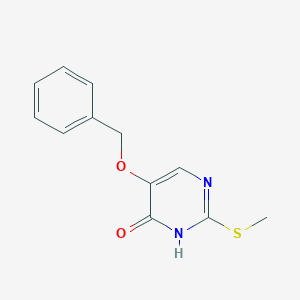
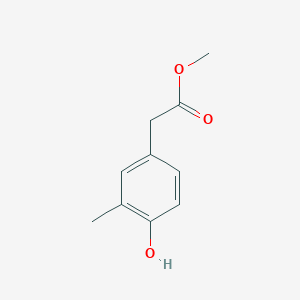
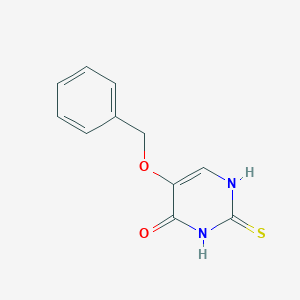

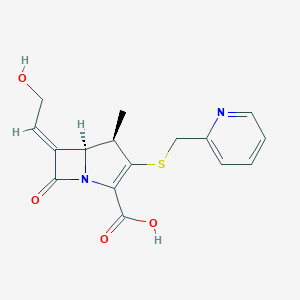

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
